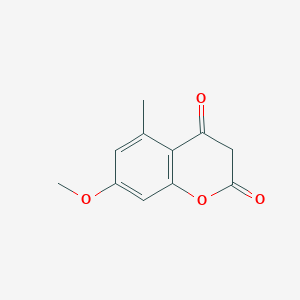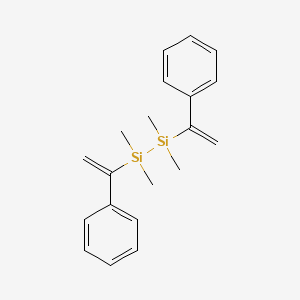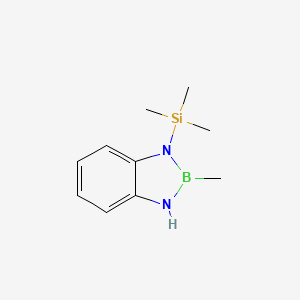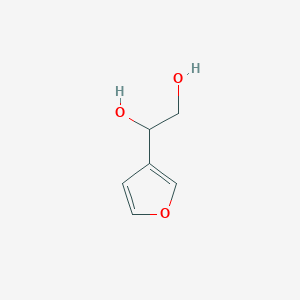![molecular formula C9H8F3N3O5S B14587818 N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide CAS No. 61365-97-7](/img/structure/B14587818.png)
N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of nitro, sulfonamide, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide typically involves a sequence of reactions starting from aniline. The process includes the following steps :
Nitration: Aniline is nitrated to introduce the nitro group.
Sulfonation: The nitrated aniline undergoes sulfonation to form the sulfonamide derivative.
Acetylation: The sulfonamide derivative is then acetylated to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is explored for its potential use in drug development due to its unique chemical structure.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The sulfonamide group is known to inhibit certain enzymes, contributing to the compound’s antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sulfonamide derivatives and trifluoromethyl-substituted aromatic compounds :
- N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide
- N-(2-Trifluoromethylphenyl)sulfonamide
Uniqueness
N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide is unique due to the combination of nitro, sulfonamide, and trifluoromethyl groups in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61365-97-7 |
|---|---|
Formule moléculaire |
C9H8F3N3O5S |
Poids moléculaire |
327.24 g/mol |
Nom IUPAC |
N-[2-nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H8F3N3O5S/c1-4(16)14-8-6(9(10,11)12)2-5(21(13,19)20)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)(H2,13,19,20) |
Clé InChI |
CEOVXMNTLACICZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)

![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)


![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)


![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)

![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
